molecular formula C16H13NO2 B5525512 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione

2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B5525512
M. Wt: 251.28 g/mol
InChI Key: ZBTFBDCLWMHIRQ-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, also known as DIMPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of isoindole derivatives and has been found to exhibit a range of interesting properties that make it a valuable tool for investigating various biological processes.

Scientific Research Applications

Crystal Structure and Interactions

The title compound, known as 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, has been studied for its crystal structure. The compound features a planar structure with the 2,3-dimethylphenyl group and the 1H-isoindole-1,3(2H)-dione group oriented at specific angles to each other. In the crystal, weak C—H⋯O interactions link the molecules, forming a zigzag chain. Additionally, C—H⋯π interactions between the isoindole and the benzene ring of the 2,3-dimethylphenyl group are observed. This study provides insights into the molecular interactions and potential applications in crystal engineering and design (Tariq et al., 2010).

Corrosion Inhibition Properties

Research has been conducted on compounds related to this compound, such as 1-benzoyl-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,7-dioxaspiro[2.5]octane-4,8-dione, for their application in corrosion inhibition. These compounds have shown effectiveness as corrosion inhibitors in acidic solutions, particularly for mild steel protection. The study explores the molecular dynamics and quantum chemistry behind these interactions, highlighting the significance of π-electrons and lone-pair electrons in enhanced adsorption onto iron surfaces, which is crucial for effective corrosion inhibition (Chafiq et al., 2020).

Antimicrobial Activity

A study focused on the synthesis and characterization of 2-(dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes with cobalt(II) and nickel(II) ions. The research found significant antimicrobial activity in both the organic ligand and its complexes, comparable to standard drugs. This suggests potential applications of such compounds in developing new antimicrobial agents (Sabastiyan & Suvaikin, 2012).

TNF-α Production Enhancers

Compounds with a phenylphthalimide skeleton, including derivatives of this compound, have been identified as potent enhancers of tumor necrosis factor (TNF)-α production. These compounds show promise in the field of cancer research and therapy, particularly in modulating immune responses in cancer treatments (Shibata et al., 1994).

Properties

IUPAC Name

2-(2,3-dimethylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-10-6-5-9-14(11(10)2)17-15(18)12-7-3-4-8-13(12)16(17)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTFBDCLWMHIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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